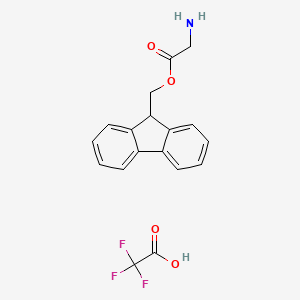
(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid” is a chemical compound with the CAS Number: 124927-89-5 . It has a molecular weight of 367.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (9H-fluoren-9-yl)methyl glycinate 2,2,2-trifluoroacetate . The InChI code for the compound is 1S/C16H15NO2.C2HF3O2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;3-2(4,5)1(6)7/h1-8,15H,9-10,17H2;(H,6,7) .Applications De Recherche Scientifique
Synthesis and Reactivity
(9H-fluoren-9-yl)methyl 2-aminoacetate , often involved with trifluoroacetic acid (TFA), plays a crucial role in the synthesis and modification of amino acids and peptides. The fluorenylmethoxycarbonyl (Fmoc) group derived from this compound is extensively used for the protection of amino groups during peptide synthesis. This strategy prevents undesirable reactions and facilitates the production of complex peptides by allowing the selective deprotection and coupling of amino acids.
- The use of TFA in microstructured tube-in-tube reactors has demonstrated high efficiency in synthesizing Fmoc N-methylamino acids by reductive opening of oxazolidinones, showcasing its application in enhancing reaction yields and simplifying purification processes (Buba et al., 2013).
Advanced Materials and Molecular Engineering
The compound's derivatives have been explored for creating advanced materials and in molecular engineering, where the unique properties of the fluorenyl group, such as its photostability, fluorescence, and structural rigidity, are leveraged. For example, poly(fluorene-9-acetic acid) (PFAA) was synthesized for its promising application as a blue-light emitter due to its high fluorescence quantum yields and photochemical stability, indicating potential uses in optoelectronic devices and sensors (Nie et al., 2009).
Molecular Complexation and Detection
In addition, this compound and its related fluorophores have been utilized in the development of specific probes for ion detection. Such applications are vital in biochemical and medical research for the detection and quantification of metal ions, such as zinc, within biological systems. The design and synthesis of these fluorophores are tailored to exhibit high specificity and sensitivity towards particular ions, facilitating studies on the role of these ions in biological processes.
- Studies on Zn2+ specific fluorophores have illustrated the significant impact of structural modifications on fluorescence characteristics, offering insights into designing effective probes for intracellular ion detection and quantification, which is crucial for understanding cellular signaling and homeostasis (Kimber et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 2-aminoacetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2.C2HF3O2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;3-2(4,5)1(6)7/h1-8,15H,9-10,17H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYMDXGHPDFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

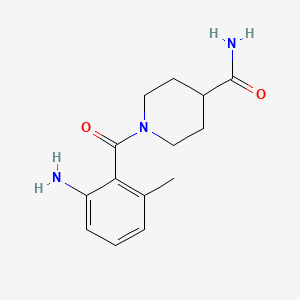

![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)

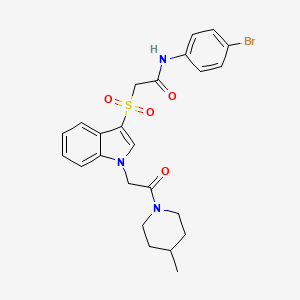
![tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2974852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)
![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

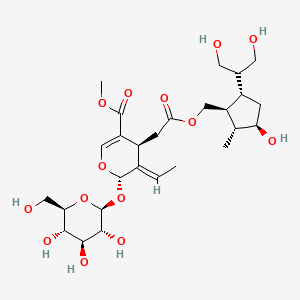
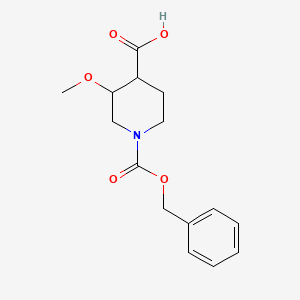
![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)